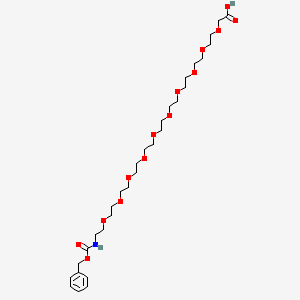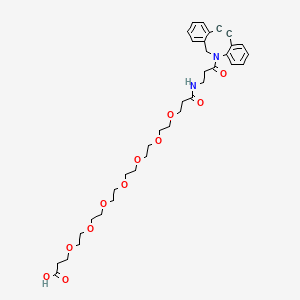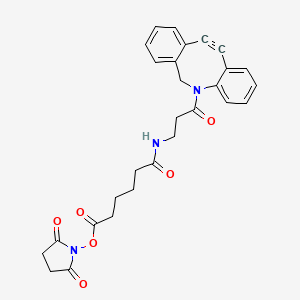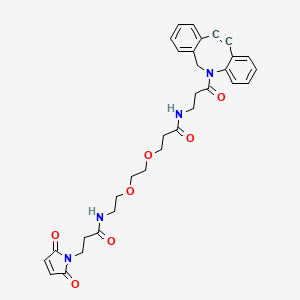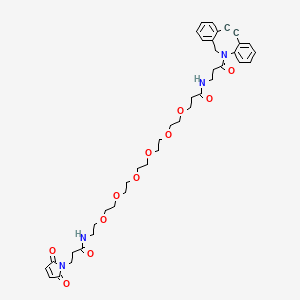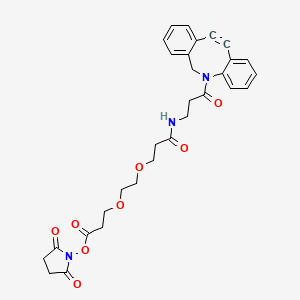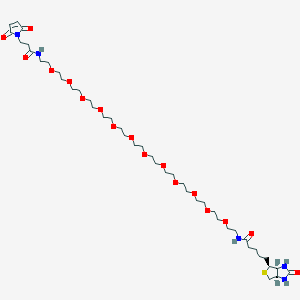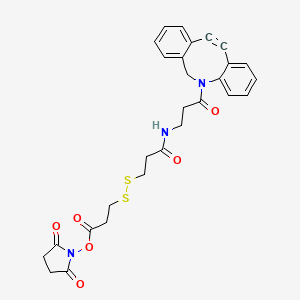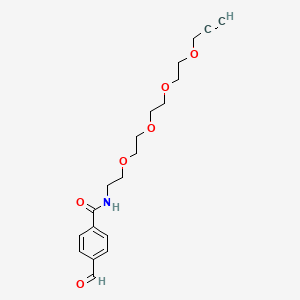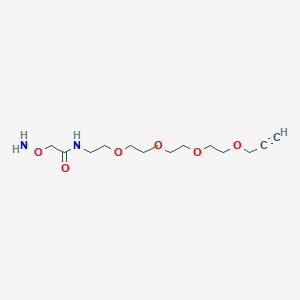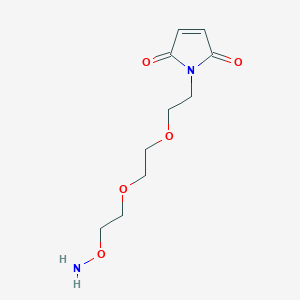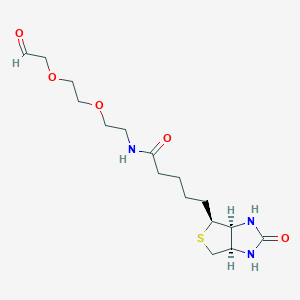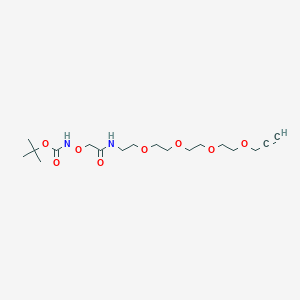
Boc-aminooxy-amide-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-aminooxy-amide-PEG4-propargyl: is a non-cleavable linker molecule containing four units of polyethylene glycol (PEG) and an alkyne group. It is commonly used in the synthesis of antibody-drug conjugates (ADCs) due to its stability and ability to facilitate click chemistry reactions.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts.
Types of Reactions:
Click Chemistry: The alkyne group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with azide-containing molecules.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions to modify the compound.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAc reactions.
Solvents: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Temperature and Pressure: Reaction conditions are optimized to ensure efficient coupling.
Major Products Formed:
Cycloaddition Products: The primary product is a triazole ring formed through CuAAc reactions.
Oxidized/Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Chemistry: Boc-aminooxy-amide-PEG4-propargyl is widely used in click chemistry research due to its ability to form stable triazole rings. Biology: It is employed in the development of ADCs, which are used to target and deliver drugs to specific cells, such as cancer cells. Medicine: ADCs synthesized using this linker are being investigated for their potential in targeted cancer therapies. Industry: The compound is used in the pharmaceutical industry for the development of new drug delivery systems.
Molecular Targets and Pathways:
ADCs: The compound acts as a linker in ADCs, connecting the drug to the antibody. The ADC targets specific antigens on cancer cells, delivering the drug directly to the tumor site.
Click Chemistry: The CuAAc reaction forms a stable triazole ring, which is crucial for the stability and efficacy of the ADC.
Comparison with Similar Compounds
PEGylated Linkers: Other PEGylated linkers used in ADCs, such as PEG4-azide and PEG4-amine.
Non-cleavable Linkers: Other non-cleavable linkers used in ADCs, such as maleimide and thioether linkers.
Uniqueness:
Stability: Boc-aminooxy-amide-PEG4-propargyl is highly stable and non-cleavable, making it ideal for ADCs that require stable linkers.
Click Chemistry Compatibility: Its compatibility with click chemistry reactions allows for efficient and specific drug conjugation.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-7-23-9-11-25-13-14-26-12-10-24-8-6-19-16(21)15-27-20-17(22)28-18(2,3)4/h1H,6-15H2,2-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDVAXJEVQKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
